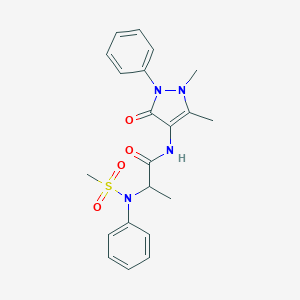![molecular formula C20H17BrN2O3S B297911 Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297911.png)
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various cellular processes, such as DNA synthesis and cell division. It may also work by disrupting the cell membrane of bacterial and fungal cells.
Biochemical and Physiological Effects:
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against various types of cancer cells and bacteria, which makes it a promising candidate for further study. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and optimal dosage.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential as a treatment for other diseases, such as fungal infections. Additionally, further studies are needed to determine its safety and efficacy in vivo, which will be important for the development of potential therapeutic agents.
Synthesemethoden
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 3-bromobenzaldehyde, ethyl acetoacetate, and thiourea as starting materials. The reaction proceeds through a series of steps, including the formation of a thiazolidine ring and the subsequent addition of a benzoate group to the nitrogen atom of the thiazolidine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have potential applications in various areas of scientific research. One of the most notable applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an antibacterial and antifungal agent.
Eigenschaften
Produktname |
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C20H17BrN2O3S |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
methyl 4-[[(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17BrN2O3S/c1-3-23-18(24)17(12-13-5-4-6-15(21)11-13)27-20(23)22-16-9-7-14(8-10-16)19(25)26-2/h4-12H,3H2,1-2H3/b17-12+,22-20? |
InChI-Schlüssel |
PYYUBFNTSIZORH-UBLAJHMLSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297828.png)
![2-[(1-Ethyl-2,5-dimethyl-3-pyrrolyl)methylidene]indene-1,3-dione](/img/structure/B297831.png)
![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)

![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)

![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)